molecular formula C13H13NOS2 B2493694 N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide CAS No. 2034513-75-0

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide

Cat. No. B2493694
CAS RN: 2034513-75-0
M. Wt: 263.37
InChI Key: RESXTCBERDIIMZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Based on the modification of natural products and the active substructure splicing method, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene . The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra .


Molecular Structure Analysis

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency . The N-methyl and thiophen-3-yl analogues are also known and are somewhat more potent, though still generally weaker than the corresponding amphetamines .


Chemical Reactions Analysis

Like amphetamine and most of its analogues, thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . Thiopropamine is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .

Scientific Research Applications

Fungicidal Activity

The compound’s fungicidal properties make it a promising candidate for controlling plant diseases. Researchers have synthesized a series of N-(thiophen-2-yl) nicotinamide derivatives by combining the nitrogen-containing heterocycle nicotinic acid with the sulfur-containing heterocycle thiophene . These derivatives were evaluated for their efficacy against cucumber downy mildew (CDM), a destructive plant pathogen.

Organic Electronics

Certain derivatives of this compound, such as Compounds 3, 5, and 6 , possess limited solubility in common organic solvents. This property makes them promising candidates for organic electronic devices prepared by vapor evaporation .

Medicinal Chemistry

Thiophene-based analogs, including derivatives of this compound, have attracted interest from scientists as potential biologically active compounds. They play a vital role in medicinal chemistry, offering diverse biological effects .

Mechanism of Action

Thiopropamine most likely is a norepinephrine–dopamine reuptake inhibitor and/or releasing agent . It is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .

properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS2/c15-13(9-3-4-9)14-12(10-5-7-16-8-10)11-2-1-6-17-11/h1-2,5-9,12H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESXTCBERDIIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(C2=CSC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(thiophen-2-yl(thiophen-3-yl)methyl)cyclopropanecarboxamide

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